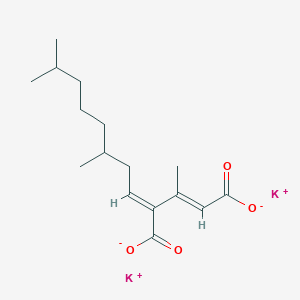
2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide
説明
2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide, also known as HMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HMPA is a hydrazone derivative that can be synthesized using different methods.
科学的研究の応用
2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has been shown to exhibit anticancer, antiviral, and antimicrobial activities. It has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has been used as a plant growth regulator and as a pesticide. In materials science, 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has been used as a ligand in coordination chemistry and as a precursor for the synthesis of metal nanoparticles.
作用機序
The mechanism of action of 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide is not fully understood. However, it has been proposed that 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide exerts its biological activities through the inhibition of various enzymes and proteins. For example, 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has also been shown to inhibit the activity of HIV-1 reverse transcriptase, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide can induce apoptosis, a programmed cell death, in cancer cells. 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has also been shown to inhibit the growth of various microorganisms such as bacteria and fungi. In animal studies, 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has been shown to exhibit analgesic and anti-inflammatory activities.
実験室実験の利点と制限
One of the advantages of using 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide in lab experiments is its low toxicity. 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has been shown to have low acute toxicity in animal studies. Another advantage is its stability. 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide is stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation of using 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide is its solubility. 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has low solubility in water, which can limit its use in aqueous systems.
将来の方向性
There are several future directions for the research of 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide. One direction is the investigation of its potential use as a therapeutic agent for various diseases such as cancer and viral infections. Another direction is the development of new synthetic methods for 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide and its derivatives. Furthermore, the use of 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide as a ligand in coordination chemistry and as a precursor for the synthesis of metal nanoparticles can also be explored further.
特性
IUPAC Name |
2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12-7-9-13(10-8-12)11-17-18-16(20)15(19)14-5-3-2-4-6-14/h2-11,15,19H,1H3,(H,18,20)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDGPHALCSOSDT-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[2-(allyloxy)benzylidene]-2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B3861801.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861815.png)
![N'-(3-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3861821.png)

![[3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol](/img/structure/B3861831.png)
![4-ethyl-5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3861837.png)


![2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B3861849.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[(diphenylmethyl)amino]carbonyl}butanamide](/img/structure/B3861853.png)
![methyl 4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B3861860.png)
![N-{[(3-chloro-2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3861885.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3861890.png)